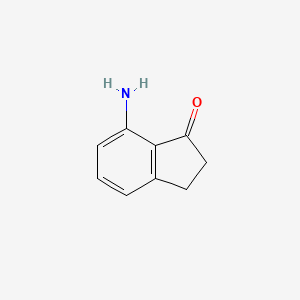

7-Amino-2,3-dihydroinden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRHFGSCUQBJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477903 | |

| Record name | 7-AMINO-2,3-DIHYDROINDEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628732-03-6 | |

| Record name | 7-Amino-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628732-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-AMINO-2,3-DIHYDROINDEN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Scaffold

An In-Depth Technical Guide to 7-Amino-2,3-dihydroinden-1-one: Properties, Synthesis, and Applications

This compound is a heterocyclic organic compound built upon the indanone framework. The indanone core structure is recognized in medicinal chemistry as a "privileged scaffold," a structural motif that is capable of binding to multiple biological targets with high affinity.[1][2] The strategic placement of an amino group at the 7-position and a ketone at the 1-position makes this molecule a highly versatile building block for the synthesis of a diverse array of more complex chemical entities. Its utility spans from the development of novel therapeutics to the creation of advanced organic materials.[1][2]

This guide offers a comprehensive overview of the chemical and physical properties of this compound, explores its reactivity and synthetic pathways, and details its applications for researchers, chemists, and professionals in drug development.

-

Reactions involving the Amino Group: The primary amine is nucleophilic and can readily undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and reductive amination. It can also be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., halogens, hydroxyl, cyano).

-

Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄). It can also participate in condensation reactions, such as the Knoevenagel or aldol condensations, to form new carbon-carbon bonds at the adjacent C-2 position. *[1] Aromatic Ring Substitution: The existing amino and acyl groups are strong ortho-, para- and meta-directors, respectively. Their combined electronic influence will direct any subsequent electrophilic aromatic substitution reactions (e.g., halogenation, nitration) to the available positions on the benzene ring.

PART 3: Applications in Research and Drug Development

The true value of this compound lies in its application as a foundational element for constructing molecules with significant biological activity or material properties.

A Building Block for Bioactive Molecules

The indanone scaffold is a cornerstone in the design of therapeutic agents. Its rigid structure helps to orient functional groups in a precise three-dimensional arrangement, which is often crucial for effective binding to biological targets like enzymes or receptors.

-

Anti-Inflammatory Agents: Derivatives of 2-benzylidene-1-indanone have been synthesized and shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines like IL-6 and TNF-α. T[3]he 7-amino group provides a convenient handle for introducing diversity and modulating the pharmacokinetic properties of such compounds.

-

Kinase Inhibitors: Many kinase inhibitors, used in oncology, feature heterocyclic cores built upon aromatic amines. The structure of this compound makes it an attractive starting point for synthesizing fused heterocyclic systems that could target the ATP-binding site of various kinases. *[4] Central Nervous System (CNS) Agents: The parent indanone structure is found in drugs like Donepezil, used for Alzheimer's disease, highlighting the scaffold's compatibility with CNS targets.

[1]#### 3.2. Exemplar Experimental Protocol: N-Acylation

This protocol describes a general procedure for the acylation of the amino group, a common first step in diversifying the scaffold.

Objective: To synthesize 7-acetylamino-2,3-dihydroinden-1-one.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of anhydrous DCM.

-

Addition of Base: Add 1.2 equivalents of pyridine or triethylamine to the solution and stir for 5 minutes at room temperature. The base acts as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and finally brine. .

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 7-acetylamino-2,3-dihydroinden-1-one.

-

Characterization: Confirm the structure of the product using NMR, IR, and Mass Spectrometry.

PART 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Identification

Based on computed data, this compound is associated with the following hazards:

-

H302: Harmful if swallowed. *[5] H315: Causes skin irritation. *[5] H319: Causes serious eye irritation. *[5] H335: May cause respiratory irritation. *[5] H351: Suspected of causing cancer.

[5]#### 4.2. Safe Handling Workflow

A systematic approach should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. *[6] Engineering Controls: Handle the solid and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors. *[6] Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. *[6][7] Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

7-Amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 12119264. PubChem. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. [Link]

-

Indanone synthesis. Organic Chemistry Portal. [Link]

-

Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h]-b[8][9]enzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. PubMed. [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 12119264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]

- 9. researchgate.net [researchgate.net]

Introduction: Unveiling a Versatile Synthetic Scaffold

An In-Depth Technical Guide to 7-Amino-2,3-dihydroinden-1-one (CAS: 628732-03-6)

This compound, also known as 7-amino-1-indanone, is a bifunctional aromatic compound featuring a rigid indanone core.[1][2] The indanone framework is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[3][4] The strategic placement of a primary amine and a ketone on this scaffold makes this compound a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications for researchers and development scientists.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 628732-03-6 | [1][6][7][8] |

| Molecular Formula | C₉H₉NO | [1][6] |

| Molecular Weight | 147.17 g/mol | [1][6] |

| IUPAC Name | 7-amino-2,3-dihydro-1H-inden-1-one | [1][6] |

| SMILES | NC1=CC=CC2=C1C(=O)CC2 | [1] |

| InChIKey | GZRHFGSCUQBJHR-UHFFFAOYSA-N | [1][6] |

| Appearance | Solid (Typical) | [9] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [7] |

Part 2: Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted indanones exist, a common and reliable strategy involves the intramolecular Friedel-Crafts acylation of a functionalized 3-phenylpropanoic acid. This approach ensures precise control over the substitution pattern on the aromatic ring.

Proposed Retrosynthetic Pathway

The synthesis logically begins by disconnecting the C4a-C5 bond of the indanone ring, which is formed during the key cyclization step. This retrosynthetic analysis points to 3-(2-aminophenyl)propanoic acid as the immediate precursor.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Workflow

Step 1: Reduction of the Cinnamic Acid Derivative The synthesis commences with the selective reduction of the alkene double bond of 2-nitrocinnamic acid. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is the method of choice. This reaction is highly efficient and selective for the alkene in the presence of the nitro group and aromatic ring, proceeding under mild conditions to yield 3-(2-nitrophenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation The carboxylic acid precursor is then activated to facilitate cyclization. Thionyl chloride (SOCl₂) is commonly used to convert the carboxylic acid to a more reactive acyl chloride. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the five-membered ketone ring, yielding 7-nitro-2,3-dihydroinden-1-one. The cyclization occurs ortho to the activating nitro group's meta-directing influence, leading to the desired regioisomer.

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to the primary amine. Various reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). This reduction provides the target molecule, this compound, which can then be purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Part 3: Analytical Characterization

Confirming the identity and purity of the final compound is paramount. The following spectroscopic methods are essential for the structural elucidation of this compound.

| Technique | Expected Observations |

| ¹H NMR | ~7.0-7.5 ppm (m, 3H): Aromatic protons. ~4.0-5.0 ppm (br s, 2H): Amine (-NH₂) protons. ~2.9-3.1 ppm (t, 2H): Methylene (-CH₂) protons adjacent to the aromatic ring. ~2.6-2.8 ppm (t, 2H): Methylene (-CH₂) protons adjacent to the carbonyl group. |

| ¹³C NMR | ~200-205 ppm: Carbonyl (C=O) carbon. ~115-150 ppm: Aromatic carbons (6 signals expected). ~35-40 ppm: Methylene (-CH₂) carbon adjacent to the aromatic ring. ~25-30 ppm: Methylene (-CH₂) carbon adjacent to the carbonyl group. |

| IR Spectroscopy | 3300-3500 cm⁻¹ (two bands): N-H stretching of the primary amine. ~1680-1700 cm⁻¹ (strong): C=O stretching of the aryl ketone. ~1600 cm⁻¹: C=C stretching of the aromatic ring. |

| Mass Spec. (EI) | m/z 147: Molecular ion (M⁺) peak.[6] m/z 119: Fragment corresponding to the loss of CO (M⁺ - 28). |

Note: Predicted chemical shifts (ppm) are relative to TMS. The exact values may vary depending on the solvent and instrument used.[10][11][12][13][14]

Part 4: Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its utility as a synthetic intermediate.[3] The two orthogonal functional groups—the nucleophilic amine and the electrophilic ketone—allow for a wide range of selective chemical modifications.

-

Pharmaceutical Scaffolding: The amine group serves as a key handle for introducing diverse substituents via reactions like amide bond formation, sulfonylation, reductive amination, and Buchwald-Hartwig amination.[3] These reactions are fundamental in library synthesis for screening and lead optimization in drug discovery programs. The indanone core itself is a component of various biologically active agents.[4]

-

Derivatization to Novel Heterocycles: The ketone can participate in condensation reactions with various reagents to construct novel, fused heterocyclic systems, which are of significant interest in medicinal chemistry.[15]

-

Precursor for Advanced Intermediates: The compound can be a precursor to other valuable intermediates, such as the corresponding indanol (via ketone reduction) or indanylamine (via reductive amination), expanding its synthetic potential.[16]

Exemplary Protocol: N-Acetylation

This protocol details a standard laboratory procedure for the acylation of the amine group, demonstrating its utility as a nucleophilic handle.

Objective: To synthesize N-(1-oxo-2,3-dihydro-1H-inden-7-yl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the pure N-acetylated product.

Self-Validation: The success of the synthesis must be confirmed by analytical techniques such as NMR, IR, and Mass Spectrometry to verify the structure and purity of the resulting amide. The disappearance of the amine N-H stretches and the appearance of an amide N-H and a new carbonyl stretch in the IR spectrum would be key indicators.

Caption: Workflow for a typical derivatization of the amine group.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

GHS Hazard Statements: According to available data, this compound is associated with the following hazards[6]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

-

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Disclaimer: This information is for guidance only. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.

Conclusion

This compound (CAS 628732-03-6) is a compound of significant strategic importance for synthetic and medicinal chemists. Its rigid bicyclic core, combined with orthogonally reactive amine and ketone functionalities, provides a robust platform for the development of novel compounds. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers to fully leverage its potential as a key building block in the pursuit of new therapeutics and functional materials.

References

-

7-Amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 12119264 - PubChem. Available from: [Link]

-

7-AMINO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 628732-03-6 - Matrix Fine Chemicals. Available from: [Link]

-

7-amino-2,3-dihydro-1H-inden-4-ol - PubChem. Available from: [Link]

- Selected spectroscopic data: [IR (nCO/cm-1) measured in DCM; 1H, 13C NMR and 31P{1H} NMR spectra were recorded in CDCl3 soluti. Available from: https://www.rsc.

-

1H-Inden-1-one, 7-amino-2,3-dihydro- (9CI) CAS#: 628732-03-6. Available from: [Link]

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. Available from: [Link] cGRmfDE1Y2Y3MmE0YjQ4M2QxZDVhOTg5ZWYyM2Q4N2U0ZDEzYjQyYjM1ZWE4YjQzY2Y2MTEwN2EyYWM2ZGEzZTYxM2U

-

7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one - the NIST WebBook. Available from: [Link]

- US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents.

-

Synthesis of indanone-based α-amino acids 121 - ResearchGate. Available from: [Link]

-

Indanone synthesis - Organic Chemistry Portal. Available from: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. Available from: [Link]

-

6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level - Physics & Maths Tutor. Available from: [Link]

-

Amino Acids in the Development of Prodrugs - PMC - PubMed Central. Available from: [Link]

-

Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][5][10][18]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed. Available from: [Link]

-

An efficient one-pot three-component synthesis of 7-amino-2, 4-dioxo-5-aryl-1,3,4,5-tetrahydro-2 H-pyrano[2,3-d]pyrimidine-6-carbonitriles catalyzed by SnO2/SiO2 nanocomposite - ResearchGate. Available from: [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available from: [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. Available from: [Link]

Sources

- 1. 7-AMINO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 628732-03-6 [matrix-fine-chemicals.com]

- 2. 1H-Inden-1-one, 7-amino-2,3-dihydro- (9CI) CAS#: 628732-03-6 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemshuttle.com [chemshuttle.com]

- 6. 7-Amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 12119264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 628732-03-6|this compound|BLD Pharm [bldpharm.com]

- 8. CAS 628732-03-6 | Sigma-Aldrich [sigmaaldrich.com]

- 9. 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]

- 10. rsc.org [rsc.org]

- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]

An In-Depth Technical Guide to 7-Amino-2,3-dihydroinden-1-one: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indanone Scaffold

The indanone framework is a well-established "privileged structure" in medicinal chemistry, a core molecular scaffold that is capable of binding to a variety of biological targets. This versatility has rendered indanone derivatives integral to the development of a wide array of therapeutic agents, from treatments for neurodegenerative diseases to novel anticancer and antiviral compounds.[1][] Within this important class of molecules, 7-Amino-2,3-dihydroinden-1-one represents a crucial synthetic intermediate, offering a strategic entry point for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its core properties, synthesis, and potential applications, designed to empower researchers in their drug discovery and development endeavors.

Section 1: Core Molecular Profile

This compound, also known as 7-amino-1-indanone, is a bicyclic aromatic ketone with a primary amine substituent. This combination of a rigid scaffold and a reactive amino group makes it a valuable building block in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [3][4][5] |

| Molecular Weight | 147.17 g/mol | [3][5] |

| CAS Number | 628732-03-6 | [4][5][6][7] |

Physicochemical Properties (Predicted)

While experimental data is limited in publicly accessible literature, computational models provide valuable estimates of the physicochemical properties of this compound. These properties are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability.

| Property | Predicted Value | Source |

| XLogP3 | 1.5 | [5] |

| Topological Polar Surface Area | 43.1 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bond Count | 0 | [5] |

The positive XLogP3 value suggests a degree of lipophilicity, while the topological polar surface area is within a range often associated with good cell permeability.

Section 2: Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the nitration of 1-indanone followed by the selective reduction of the nitro group.

Synthetic Pathway Overview

The most logical synthetic route proceeds through an electrophilic nitration of the aromatic ring of 1-indanone, followed by a chemical reduction of the resulting nitro-intermediate.

Caption: General synthetic route to this compound.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.

Step 1: Nitration of 1-Indanone to 7-Nitro-1-indanone

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of 1-Indanone: Slowly add 1-indanone to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the mixture at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.

-

Purification: The crude 7-nitro-1-indanone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 7-Nitro-1-indanone to this compound

-

Reaction Setup: To a flask containing 7-nitro-1-indanone, add a mixture of a reducing agent and a suitable solvent. Common reducing systems include iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

-

Reduction:

-

For Fe/HCl: Heat the mixture to reflux and stir vigorously. The progress of the reduction can be monitored by the disappearance of the starting material on TLC.

-

For H₂/Pd-C: Suspend the nitro compound and the catalyst in a suitable solvent (e.g., ethanol, ethyl acetate) and subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus.

-

-

Work-up:

-

For Fe/HCl: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate, sodium hydroxide). Extract the product with an organic solvent (e.g., ethyl acetate).

-

For H₂/Pd-C: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

While a specific, publicly available spectrum for this compound is not readily found, the expected NMR spectral data can be predicted based on its structure and data from similar indanone derivatives.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Three protons in the aromatic region, likely exhibiting a complex splitting pattern (doublets and triplets) due to their ortho and meta couplings.

-

Methylene Protons: Two sets of methylene protons (CH₂) in the aliphatic region, adjacent to the carbonyl group and the aromatic ring. These would likely appear as triplets.

-

Amine Protons: A broad singlet for the two protons of the amino group (NH₂), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone.

-

Aromatic Carbons: Six signals in the aromatic region, with carbons attached to the nitrogen and the carbonyl group showing distinct chemical shifts.

-

Aliphatic Carbons: Two signals corresponding to the two methylene carbons in the five-membered ring.

Section 3: Applications in Drug Discovery and Development

The strategic placement of the amino group on the indanone scaffold makes this compound a versatile starting material for creating libraries of compounds for high-throughput screening and lead optimization.

Role as a Pharmaceutical Intermediate

1-Indanone and its derivatives are key intermediates in the synthesis of a range of pharmaceuticals.[8] The amino group of this compound provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to enhance its potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas

Derivatives of aminoindanones have shown promise in several therapeutic areas, making this compound a molecule of significant interest.

-

Neurodegenerative Diseases: The indanone core is famously present in Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[] The aminoindane structure is also explored for its potential to interact with various central nervous system (CNS) targets.

-

Oncology: Various indanone derivatives have been investigated for their anticancer properties.[]

-

Infectious Diseases: The indanone scaffold has also been a template for the development of antimicrobial and antiviral agents.[]

Illustrative Derivatization Workflow

The primary amino group of this compound is a nucleophile and can undergo a wide range of reactions to generate diverse libraries of compounds.

Caption: Potential derivatization reactions of this compound.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Harmful if swallowed) [5]

-

Skin Corrosion/Irritation (Causes skin irritation) [5]

-

Serious Eye Damage/Eye Irritation (Causes serious eye irritation) [5]

-

Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation) [5]

-

Carcinogenicity (Suspected of causing cancer) [5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Building Block with Significant Potential

This compound stands as a valuable and versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. Its rigid indanone core, combined with a strategically placed and reactive amino group, provides an excellent platform for the exploration of chemical space in the pursuit of new and effective drugs. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher looking to leverage the potential of the indanone scaffold in their drug discovery programs.

References

-

LookChem. 1H-Inden-1-one, 7-amino-2,3-dihydro- (9CI). Available from: [Link].

-

PubChem. 7-Amino-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link].

-

Nowak, M., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Roczniki Chemii, 52(1), 1-26. Available from: [Link].

-

PubChem. 7-amino-2,3-dihydro-1H-inden-4-ol. National Center for Biotechnology Information. Available from: [Link].

-

Honda, T., et al. (2006). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Synthetic Communications, 36(15), 2145-2153. Available from: [Link].

-

Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 849-864. Available from: [Link].

-

Wikipedia. 1-Indanone. Available from: [Link].

-

Organic Chemistry Portal. Indanone synthesis. Available from: [Link].

-

NIST. 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one. Available from: [Link].

-

Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC advances, 12(52), 33967–33991. Available from: [Link].

-

da Silva, A. B. F., et al. (2021). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society, 32(6), 1269-1281. Available from: [Link].

-

Nagy, B., et al. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. Molecules, 29(7), 1500. Available from: [Link].

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 628732-03-6|this compound|BLD Pharm [bldpharm.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 7-Amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 12119264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. a2bchem.com [a2bchem.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. 1-Indanone - Wikipedia [en.wikipedia.org]

A Technical Guide to 7-Amino-2,3-dihydro-1H-inden-1-one (7-Amino-1-indanone): Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide provides an in-depth exploration of a key derivative, 7-Amino-2,3-dihydro-1H-inden-1-one, commonly known as 7-amino-1-indanone. We will address its formal nomenclature, physicochemical properties, synthesis methodologies, and comprehensive characterization techniques. Furthermore, this guide will illuminate its significance and applications within the realm of drug discovery and development, with a particular focus on neurodegenerative diseases and anti-inflammatory agents.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical intermediate.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature

While commonly referred to as 7-amino-1-indanone in laboratory and commercial settings, the formal IUPAC name for this compound is 7-amino-2,3-dihydro-1H-inden-1-one . This nomenclature precisely describes the nine-carbon bicyclic structure, which consists of a benzene ring fused to a five-membered ring containing a ketone at position 1 and an amino group at position 7. The parent molecule, 1-indanone, has the IUPAC name 2,3-dihydro-1H-inden-1-one.[4][5]

Chemical Structure

Caption: Chemical structure of 7-amino-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of 7-amino-1-indanone is presented in the table below. These properties are crucial for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 156°C | |

| Boiling Point | 330.3°C at 760 mmHg | |

| InChI Key | UOJCPAAEKXNPQT-UHFFFAOYSA-N | |

| SMILES | C1C(C2=C(C=C(C=C2)N)C1)=O |

Synthesis of 7-Amino-1-indanone

The synthesis of substituted indanones can be achieved through various routes, with intramolecular Friedel-Crafts reactions being a common and effective strategy.[6][7] Below is a detailed protocol for a regioselective synthesis of 7-amino-1-indanone.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of 7-amino-1-indanone.

Experimental Protocol: Regioselective Oxidation and Hydrolysis

This protocol is adapted from a methodology involving the regioselective oxidation of an N-acylated indane precursor.[8] The acetyl group serves as a protecting group for the amine and directs the oxidation to the desired benzylic position.

Step 1: Regioselective Oxidation of N-indan-4-yl-acetamide

-

Reactant Preparation: Dissolve N-indan-4-yl-acetamide in a suitable solvent system, such as a mixture of pyridine and water. The pyridine acts as a base and helps to solubilize the reactants.

-

Oxidant Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of potassium permanganate (KMnO₄) portion-wise. The temperature must be carefully controlled to prevent over-oxidation and side reactions.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms. Filter the mixture and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide.

Step 2: Acidic Hydrolysis

-

Deprotection: Suspend the crude intermediate from Step 1 in an aqueous solution of a strong acid, such as hydrochloric acid (HCl).

-

Heating: Heat the mixture to reflux for several hours. The acidic conditions facilitate the hydrolysis of the amide bond, removing the acetyl protecting group.

-

Neutralization and Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the free amine product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification to yield 7-amino-1-indanone.

Causality Behind Experimental Choices:

-

Protection Strategy: The amine is acetylated to prevent its oxidation by KMnO₄ and to deactivate the aromatic ring slightly, enhancing the regioselectivity of the benzylic oxidation.

-

Oxidant Choice: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of oxidizing the benzylic CH₂ group to a ketone.

-

Acidic Hydrolysis: Strong acid is required to efficiently cleave the stable amide bond of the N-acetyl group to liberate the desired primary amine.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 7-amino-1-indanone. A combination of spectroscopic techniques is typically employed.[9]

Characterization Workflow Diagram

Caption: General workflow for the analytical characterization of 7-amino-1-indanone.

Spectroscopic Methodologies

3.2.1 Mass Spectrometry (MS)

-

Protocol: A sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Expected Result: The mass spectrum should show a prominent peak at m/z 148.18, corresponding to the molecular weight of 7-amino-1-indanone plus a proton. This confirms the elemental composition of the synthesized compound.[10][11]

3.2.2 Infrared (IR) Spectroscopy

-

Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, often as a KBr pellet or using an ATR accessory.

-

Expected Result: The IR spectrum provides crucial information about the functional groups present.[9] Key expected absorption bands include:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the cyclopentanone ring.

-

~1700-1680 cm⁻¹: A strong C=O stretching vibration of the ketone, conjugated with the aromatic ring.

-

~1620-1580 cm⁻¹: N-H bending and aromatic C=C stretching vibrations.

-

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer to obtain ¹H and ¹³C NMR spectra.[12][13]

-

Expected ¹H NMR Spectrum:

-

Signals in the aromatic region (typically ~6.5-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

-

A broad singlet corresponding to the -NH₂ protons, which may be exchangeable with D₂O.

-

Two triplet-like signals in the aliphatic region (~2.5-3.5 ppm), each integrating to 2H, corresponding to the two methylene groups (-CH₂-) of the cyclopentanone ring.

-

-

Expected ¹³C NMR Spectrum:

-

A signal for the carbonyl carbon (C=O) downfield (~190-200 ppm).

-

Several signals in the aromatic region (~110-150 ppm) for the six carbons of the benzene ring.

-

Two signals in the aliphatic region (~25-40 ppm) for the two methylene carbons.

-

Applications in Drug Discovery and Development

The 1-indanone core is a versatile scaffold in medicinal chemistry, and its derivatives are intermediates in the synthesis of various pharmaceutical drugs.[4][14] The presence of the amino group on 7-amino-1-indanone provides a key functional handle for further chemical modification and the construction of more complex molecules.

4.1 Neurodegenerative Diseases: The indanone structure is central to drugs developed for neurodegenerative disorders.[2] For example, donepezil, a leading treatment for Alzheimer's disease, is an indanone derivative.[2] The 7-amino-1-indanone scaffold can be utilized as a starting material for the synthesis of novel agents targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are implicated in the pathophysiology of these diseases.[2] The amino group allows for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. Rasagiline, an anti-Parkinson's drug, is an N-propargyl-1-aminoindan, highlighting the importance of amino-indan structures.[15][16]

4.2 Anti-inflammatory Agents: Indanone derivatives have also been explored as potent anti-inflammatory agents.[3] Research has shown that certain analogues can inhibit the production of nitric oxide (NO) and suppress the expression of inflammatory mediators like iNOS and COX-2.[3] 7-Amino-1-indanone can serve as a building block for creating libraries of compounds to be screened for anti-inflammatory activity, potentially through pathways like the TLR4/JNK/NF-κB signaling pathway.[3]

4.3 Other Therapeutic Areas: The versatility of the indanone scaffold extends to other areas, including the development of compounds with antiviral, anticancer, and analgesic properties.[6] The ability to functionalize the 7-amino group makes this particular indanone derivative a valuable intermediate for exploring a wide chemical space in the search for new therapeutic agents.[1]

Conclusion

7-Amino-2,3-dihydro-1H-inden-1-one is a chemical intermediate of significant value to the scientific research and drug development community. Its straightforward, regioselective synthesis and the presence of versatile functional groups—a ketone and an aromatic amine—make it an attractive starting point for the development of novel therapeutics. A thorough understanding of its synthesis, characterization, and pharmacological potential, as outlined in this guide, is crucial for leveraging this scaffold to its full potential in addressing unmet medical needs, particularly in the fields of neurodegeneration and inflammation.

References

- BOC Sciences. 7-Amino-6-hydroxy-1-indanone.

- ResearchGate. A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones.

- Santa Cruz Biotechnology. 7-Amino-3-hydroxy-1-indanone.

- ResearchGate. Synthesis of 1-indanones with a broad range of biological activity.

- Drug Discovery Today.

- Wikipedia. 1-Indanone.

- Guidechem.

- Organic Chemistry Portal. Indanone synthesis.

- IOSR Journal. Synthesis of novel amino acid.

- PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis.

- Guidechem. 1-Indanone 83-33-0 wiki.

- National Institutes of Health. Synthesis of 1-indanones with a broad range of biological activity.

- RSC Publishing. Annulations involving 1-indanones to access fused- and spiro frameworks.

- PubChem. 1-Indanone.

- ChemScene. 1-Indanone.

- SciELO. 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme.

- Der Pharma Chemica. A new process for the synthesis of enantiomerically pure R-(+)

- PubChem. 7-Hydroxy-1-indanone.

- Sigma-Aldrich. 6-Amino-1-indanone.

- Chemistry Steps.

- LookChem. Cas 10277-74-4,(R)-(-)-1-Aminoindan.

- Sigma-Aldrich. 7-Bromo-1-indanone.

- Caltech. IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS.

- University of Utah. NMR Assignments for 2-Ethyl-Indanone.

- ChemicalBook. 1-Indanone(83-33-0) 1H NMR spectrum.

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Indanone - Wikipedia [en.wikipedia.org]

- 5. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. hou.usra.edu [hou.usra.edu]

- 12. chemistry.utah.edu [chemistry.utah.edu]

- 13. 1-Indanone(83-33-0) 1H NMR spectrum [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. Page loading... [guidechem.com]

- 16. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Structure and Bonding of 7-Amino-2,3-dihydroinden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2,3-dihydroinden-1-one, a member of the aminoindanone class of bicyclic aromatic compounds, represents a significant scaffold in medicinal chemistry. The indanone framework is a key structural component in numerous bioactive molecules and approved pharmaceuticals, notably in the realm of neurodegenerative diseases.[1][2][3] This guide provides a comprehensive analysis of the structure and bonding of this compound, integrating foundational chemical principles with advanced spectroscopic and computational insights to support its application in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound, also known as 7-amino-1-indanone, is a bicyclic molecule featuring a benzene ring fused to a cyclopentanone ring, with an amino group substituent on the aromatic portion.

Core Molecular Attributes

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These parameters are fundamental for its characterization and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₉H₉NO | PubChem CID: 12119264 |

| Molecular Weight | 147.17 g/mol | PubChem CID: 12119264 |

| CAS Number | 628732-03-6 | PubChem CID: 12119264 |

| SMILES | C1CC(=O)C2=C1C=CC=C2N | PubChem CID: 12119264 |

| Canonical SMILES | C1CC(=O)C2=C1C=CC=C2N | PubChem CID: 12119264 |

| InChI Key | GZRHFGSCUQBJHR-UHFFFAOYSA-N | PubChem CID: 12119264 |

Table 1: Core Molecular Identifiers and Properties of this compound.

Estimated Physicochemical Data

| Property | Estimated Value | Rationale/Comparison |

| Melting Point (°C) | 150 - 165 | Comparison with 6-amino-1-indanone (156°C) and 7-hydroxy-1-indanone (109-113°C), with the amino group expected to increase intermolecular forces. |

| Boiling Point (°C) | > 300 | Higher than 1-indanone (243-245°C) due to increased molecular weight and hydrogen bonding. |

| Solubility | Moderately soluble in water, soluble in polar organic solvents. | The amino and carbonyl groups can act as hydrogen bond donors and acceptors, enhancing solubility in polar solvents. The parent indanone is moderately water-soluble.[6] |

| pKa (amino group) | ~4-5 | Typical for anilines, influenced by the electron-withdrawing effect of the carbonyl group. |

| pKa (α-protons) | ~20-22 | Typical for ketones, allowing for enolate formation under basic conditions. |

Table 2: Estimated Physicochemical Properties of this compound.

Structural Elucidation and Bonding Analysis

The structural and electronic properties of this compound are dictated by the interplay between its aromatic and aliphatic rings, and the influence of its functional groups.

Predicted Spectroscopic Signatures

While specific experimental spectra for this compound are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Three protons on the benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. The electron-donating amino group will likely shield the ortho and para protons, shifting them upfield.

-

Aliphatic Protons: The two methylene groups of the cyclopentanone ring will appear as two distinct triplets around δ 2.5-3.5 ppm.

-

Amine Protons: A broad singlet corresponding to the two amine protons is expected, with its chemical shift being solvent-dependent.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A characteristic peak for the ketone carbonyl group is expected in the downfield region, around δ 190-205 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated in the range of δ 110-150 ppm. The carbon attached to the amino group will be significantly shielded.

-

Aliphatic Carbons: Two signals for the methylene carbons will appear in the upfield region, typically between δ 20-40 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ for the conjugated ketone carbonyl group.

-

C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A peak in the 1250-1350 cm⁻¹ range.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): A prominent peak at m/z = 147, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would include the loss of CO (m/z = 119) and subsequent rearrangements of the resulting fragments.

-

Molecular Orbital and Electronic Structure Insights

A theoretical understanding of the electronic structure can be achieved through computational chemistry. The workflow for a typical quantum chemical analysis is outlined below.

A typical workflow for computational analysis of molecular structure and properties.

The electronic properties of this compound are significantly influenced by the delocalization of the nitrogen lone pair into the aromatic ring and the electron-withdrawing nature of the carbonyl group. This push-pull electronic effect is crucial for its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) will likely be centered on the carbonyl group and the fused ring system, making the carbonyl carbon susceptible to nucleophilic attack.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic routes for substituted indanones.

Retrosynthetic Analysis and Proposed Synthetic Protocol

A plausible synthetic strategy involves the nitration of a suitable indanone precursor followed by reduction of the nitro group to an amine.

A simplified retrosynthetic pathway for this compound.

Experimental Protocol: A Proposed Synthesis

-

Friedel-Crafts Acylation of Indan:

-

To a solution of indan in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃).

-

Slowly add an acylating agent (e.g., acetyl chloride) at low temperature.

-

Stir the reaction mixture until completion, then quench with water.

-

Extract the product with an organic solvent, dry, and purify to obtain 4-acetylindan.

-

-

Oxidation to Phenylpropionic Acid Derivative:

-

Oxidize the acetyl group of 4-acetylindan to a carboxylic acid using a strong oxidizing agent (e.g., KMnO₄).

-

Acidify the reaction mixture to precipitate the corresponding phenylpropionic acid.

-

-

Intramolecular Friedel-Crafts Acylation (Cyclization):

-

Treat the phenylpropionic acid derivative with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at elevated temperature to induce cyclization to 7-methyl-2,3-dihydroinden-1-one.

-

-

Nitration:

-

Carefully add a nitrating mixture (e.g., HNO₃/H₂SO₄) to a solution of the indanone derivative at low temperature to introduce a nitro group at the 7-position.

-

-

Reduction of the Nitro Group:

-

Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C).

-

Neutralize the reaction mixture and extract the final product, this compound. Purify by recrystallization or column chromatography.

-

Key Chemical Reactivity

-

N-Acylation/Alkylation: The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation reactions.

-

Electrophilic Aromatic Substitution: The amino group is an activating, ortho-para directing group, making the aromatic ring susceptible to further electrophilic substitution at positions 6 and 8 (if sterically accessible).

-

Carbonyl Chemistry: The ketone functional group can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and aldol condensation at the alpha-carbon under appropriate basic conditions.

Relevance in Drug Discovery and Development

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] Derivatives of aminoindane are recognized for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] They often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1]

The this compound core provides a versatile platform for the synthesis of compound libraries for screening against various biological targets. The amino group serves as a handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).

The role of this compound as a scaffold in drug discovery.

Conclusion

This compound is a molecule of significant interest for its potential applications in medicinal chemistry. While detailed experimental characterization is sparse in the public domain, a comprehensive understanding of its structure, bonding, and reactivity can be built upon the well-established chemistry of indanones and anilines. This guide provides a foundational framework for researchers and drug development professionals to leverage the unique properties of this scaffold in the design and synthesis of novel therapeutic agents. Further experimental work to fully characterize this compound would be of great value to the scientific community.

References

- Bansal, R., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Al-Hiari, Y. M., et al. (2008). Synthesis and pharmacological activity of aminoindanone dimers and related compounds. Archiv der Pharmazie, 341(6), 386-392.

- Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.

- Khan, I., et al. (2019). 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3.

-

Organic Syntheses Procedure. (n.d.). A. 1-Indanone oxime. Available from: [Link]

- Agbay, A. N., et al. (2018). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. ACS Chemical Neuroscience, 9(10), 2538–2550.

- Bansal, R., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Available from: [Link]

- Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 103-118.

- Kumar, A., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 50, 9334-9353.

-

Solubility of Things. (n.d.). Indanone. Available from: [Link]

- Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 103-118.

- Khan, I., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9403.

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-羟基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Indanone - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to Determining the Solubility Profile of 7-Amino-1-Indanone in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development

Physicochemical Characterization of 7-Amino-1-Indanone and Its Analogs

A thorough understanding of a compound's physicochemical properties is a prerequisite for any solubility study. These parameters provide context for the observed solubility behavior and inform the selection of appropriate analytical techniques. For 7-amino-1-indanone (CAS: 628732-03-6), while some data is sparse, we can infer likely characteristics by examining its structure and related analogs.

Molecular Structure: 7-amino-1-indanone possesses a rigid bicyclic core, a ketone carbonyl group, and an aromatic amine. The amino group introduces a basic center and potential for hydrogen bonding, while the ketone acts as a hydrogen bond acceptor. The aromatic system contributes to its lipophilicity.

Table 1: Physicochemical Properties of 7-Amino-1-Indanone and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |

| 7-Amino-1-indanone | 628732-03-6 | C₉H₉NO | 147.18 | Not Reported | Not Reported |

| 1-Indanone | 83-33-0 | C₉H₈O | 132.16 | 38-42 | 1.8155[4] |

| 6-Amino-1-indanone | 69975-65-1 | C₉H₉NO | 147.18 | 156[2] | Not Reported |

| 7-Fluoro-1-indanone | 651735-59-0 | C₉H₇FO | 150.15 | Not Reported | 1.9546[5] |

| 7-Hydroxy-1-indanone | 6968-35-0 | C₉H₈O₂ | 148.16 | 109-113[1] | Not Reported |

| 7-Methoxy-1-indanone | 34985-41-6 | C₁₀H₁₀O₂ | 162.19 | Not Reported | Not Reported |

Note: The melting point of 6-amino-1-indanone suggests that 7-amino-1-indanone is also a solid at room temperature.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature and is valued for its reliability.

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures that the measured concentration represents the maximum amount of the compound that can be dissolved under the given conditions, providing a true thermodynamic solubility value. It is crucial to allow sufficient time for this equilibrium to be reached, which can vary from 24 to 72 hours depending on the compound and solvent system.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

7-Amino-1-indanone (solid, of known purity)

-

A panel of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) of appropriate purity (e.g., HPLC grade).

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid 7-amino-1-indanone to a series of vials. The excess is critical to ensure that saturation is achieved. A visual confirmation of undissolved solid at the end of the experiment is necessary.

-

Pipette a known volume of each selected organic solvent into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C and/or 37 °C).

-

Agitate the slurries for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 7-amino-1-indanone of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 7-amino-1-indanone in the samples by interpolating their analytical response on the calibration curve. This concentration represents the equilibrium solubility.

-

Diagram of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Theoretical Framework for Solubility Prediction

While experimental determination is the definitive method, theoretical models can provide valuable insights and predictions, aiding in solvent selection and understanding intermolecular interactions.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting miscibility and solubility.[6] The principle is that "like dissolves like," and HSP quantifies this by breaking down the total cohesion energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space." The distance between two points (e.g., a solute and a solvent) is a measure of their compatibility. A smaller distance implies a higher likelihood of solubility. While the specific HSP values for 7-amino-1-indanone are not published, they can be estimated using group contribution methods or specialized software.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a more advanced, quantum chemistry-based method for predicting thermodynamic properties, including solubility.[7][8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities. This a priori prediction method does not rely on experimental data for parameterization, making it a powerful tool for novel compounds. A COSMO-RS calculation would provide a predicted solubility profile of 7-amino-1-indanone across a wide range of solvents, which can then be used to prioritize experimental work.

Conceptual Diagram of Solubility Factors

Caption: Key Factors Influencing the Solubility of 7-Amino-1-Indanone.

Conclusion and Forward Look

Establishing the solubility profile of 7-amino-1-indanone is a critical step in its journey as a pharmaceutical intermediate. This guide has provided a robust framework for this task, emphasizing a rigorous experimental approach grounded in the equilibrium shake-flask method. While a definitive, quantitative solubility profile awaits experimental determination, the principles and protocols outlined here provide a clear and scientifically sound path forward. By combining meticulous experimental work with the predictive power of theoretical models like Hansen Solubility Parameters and COSMO-RS, researchers can efficiently map the solubility landscape of 7-amino-1-indanone. This knowledge is not merely academic; it is a vital component of informed decision-making in process chemistry, formulation development, and ultimately, the successful translation of chemical entities into therapeutic realities.

References

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

ResearchGate. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Retrieved from [Link]

-

Pharmaxchange. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Indanone. Retrieved from [Link]

Sources

- 1. 7-羟基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Amino-1-indanone | 69975-65-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-Indanone - Wikipedia [en.wikipedia.org]

- 7. 7-methyl-2,3-dihydro-1H-inden-1-one | C10H10O | CID 589669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 9. 5-Amino-1-indanone, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

biological activity of aminoindane derivatives

An In-depth Technical Guide on the Biological Activity of Aminoindane Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the multifaceted biological activities of aminoindane derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core mechanisms, structure-activity relationships (SAR), and therapeutic potential of this significant chemical scaffold. We will move beyond a simple recitation of facts to an integrated analysis of why certain structural features lead to specific pharmacological profiles, supported by detailed experimental protocols and visual aids to foster a deeper understanding.

Introduction: The Privileged Aminoindane Scaffold

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, forms the backbone of a class of compounds with remarkable pharmacological diversity. The introduction of an amino group to this scaffold creates the aminoindane core, a structure that has proven to be a "privileged" scaffold in medicinal chemistry. Its rigid conformation, a result of the fused ring system, allows for precise orientation of functional groups, leading to high-affinity interactions with a variety of biological targets. This guide will dissect the key biological activities of these derivatives, from their well-established role as monoamine oxidase inhibitors to their complex interactions with monoamine transporters and receptors.

Part 1: Monoamine Oxidase (MAO) Inhibition - A Cornerstone in Neuroprotection

The inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, represents one of the most successful therapeutic applications of aminoindane derivatives. These enzymes are critical in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.

The Rationale for MAO-B Inhibition in Neurodegenerative Disorders

In neurodegenerative conditions like Parkinson's disease, there is a progressive loss of dopaminergic neurons in the substantia nigra. MAO-B is the predominant isoform in the striatum and is responsible for the breakdown of dopamine. The inhibition of MAO-B, therefore, leads to an increase in the synaptic concentration of dopamine, alleviating motor symptoms. Furthermore, the catalytic cycle of MAO-B generates reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage. By inhibiting this process, aminoindane-based MAO-B inhibitors may also exert a neuroprotective effect.

Key Aminoindane-Based MAO-B Inhibitors

-

Rasagiline (Azilect®): An orally available, irreversible inhibitor of MAO-B, rasagiline is a cornerstone in the management of Parkinson's disease. Its high selectivity for MAO-B minimizes the side effects associated with non-selective MAO inhibitors, such as the "cheese effect" (a hypertensive crisis).

-

Selegiline (Deprenyl®): Another irreversible MAO-B inhibitor, selegiline also finds use in Parkinson's disease. However, its metabolism produces amphetamine and methamphetamine, which can lead to undesirable side effects.

Structure-Activity Relationships (SAR) for MAO Inhibition